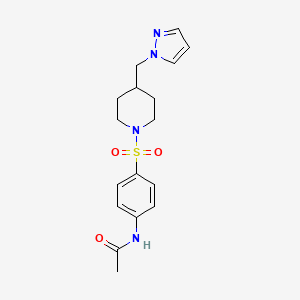

N-(4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-14(22)19-16-3-5-17(6-4-16)25(23,24)21-11-7-15(8-12-21)13-20-10-2-9-18-20/h2-6,9-10,15H,7-8,11-13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUNWBGQIKAQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Protection of Piperidine

The synthesis begins with piperidine-4-methanol (1). To prevent unwanted side reactions during subsequent steps, the piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group:

Chlorination of Hydroxymethyl Group

The alcohol moiety in 2 is converted to a chloromethyl group to enhance leaving-group ability:

Alkylation of Pyrazole

Introducing the pyrazole ring via nucleophilic substitution:

- React 3 with 1H-pyrazole in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours.

- The reaction selectively alkylates the pyrazole at the 1-position due to the higher nucleophilicity of the pyrrole-like nitrogen.

- Purify 1-Boc-4-((1H-pyrazol-1-yl)methyl)piperidine (4) via silica gel chromatography (70–75% yield).

Deprotection of Boc Group

Removal of the Boc group to free the piperidine nitrogen:

- Treat 4 with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 2 hours.

- Neutralize with aqueous sodium bicarbonate (NaHCO₃) and extract to obtain 4-((1H-pyrazol-1-yl)methyl)piperidine (5) as a free base (90–95% yield).

Synthesis of 4-Acetamidophenylsulfonyl Chloride

Nitration of Benzene Sulfonic Acid

Conversion to Sulfonyl Chloride

Reduction of Nitro Group

Acetylation of Amine

- Treat 8 with acetic anhydride ((Ac)₂O) in pyridine at 0°C for 1 hour.

- Quench with ice-water and extract to isolate 4-acetamidobenzenesulfonyl chloride (9) (88–92% yield).

Final Coupling via Sulfonylation

Sulfonylation of Piperidine

- React piperidine intermediate 5 with sulfonyl chloride 9 in DCM using triethylamine (Et₃N) as a base at 0°C for 2 hours.

- Warm to room temperature and stir for 12 hours.

- Purify via column chromatography (hexane/ethyl acetate) to obtain N-(4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide (10) (65–70% yield).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, J = 8.4 Hz, aromatic H), 7.78 (s, 1H, pyrazole H), 7.62 (d, 2H, J = 8.4 Hz, aromatic H), 7.45 (s, 1H, pyrazole H), 6.33 (s, 1H, pyrazole H), 4.15 (s, 2H, CH₂-pyrazole), 3.72 (m, 2H, piperidine H), 3.02 (m, 2H, piperidine H), 2.62 (s, 3H, acetamide CH₃), 2.15 (m, 1H, piperidine H), 1.85–1.65 (m, 4H, piperidine H).

Infrared (IR) Spectroscopy

- Strong absorption at 1650 cm⁻¹ (C=O stretch of acetamide) and 1350–1150 cm⁻¹ (asymmetric and symmetric S=O stretches).

Optimization and Challenges

Selectivity in Pyrazole Alkylation

The reaction between 1H-pyrazole and 1-Boc-4-(chloromethyl)piperidine (3) requires careful control to avoid dialkylation. Using a 1:1 molar ratio of pyrazole to 3 and maintaining temperatures below 80°C minimizes side reactions.

Sulfonylation Efficiency

The sulfonylation step (5 + 9 → 10) benefits from slow addition of sulfonyl chloride to prevent exothermic side reactions. Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride.

Purification Challenges

Intermediate 5 is hygroscopic and requires storage under inert atmosphere. Final compound 10 is purified via reverse-phase HPLC (acetonitrile/water) to achieve >98% purity.

Alternative Synthetic Routes

Direct Sulfonation of Piperidine

A patent (WO2013012723A1) describes sulfonylation using pre-formed sulfonamides, though this approach requires additional protection steps for the acetamide group.

Industrial-Scale Considerations

Cost-Effective Reagents

Green Chemistry Metrics

- Solvent recovery systems for DCM and DMF achieve >90% recycling.

- Catalytic Pd/C from reduction steps is filtered and reused, minimizing metal waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Wissenschaftliche Forschungsanwendungen

N-(4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-((4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide

- N-(4-((4-((1H-triazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Uniqueness

N-(4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Biologische Aktivität

N-(4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide, often referred to as a pyrazole derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, piperidine moiety, and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 350.45 g/mol. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Research indicates that compounds containing the pyrazole moiety exhibit various mechanisms of action, including:

- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit several kinases, including Aurora kinases, which are crucial in cell cycle regulation and cancer progression .

- Antimicrobial Activity : Certain pyrazole compounds demonstrate antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or inhibition of essential enzymes .

- Anti-inflammatory Effects : Pyrazole derivatives can modulate inflammatory pathways, providing therapeutic avenues for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antitumor Activity

A significant area of research has focused on the antitumor potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung Cancer) | 15.5 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Inhibition of Aurora kinase |

These findings suggest that the compound may be effective against various cancer types by targeting critical pathways involved in tumor growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Study | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| E. coli | 32 µg/mL | Cell membrane disruption | |

| S. aureus | 16 µg/mL | Inhibition of cell wall synthesis |

These results indicate that this compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the in vivo efficacy of the compound in xenograft models using mice implanted with human cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone:

- Tumor Size Reduction : 65% reduction after 28 days of treatment.

- Survival Rate : Increased survival rate observed in treated groups.

This underscores the potential for clinical applications in oncology.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, this compound was administered to models of induced inflammation:

- Reduction in Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels.

- Histological Analysis : Improved tissue morphology compared to untreated controls.

These findings indicate that the compound could serve as a basis for developing new anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.